

# AXL Gene Expression in Cancer: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1] Aberrant AXL expression is linked to the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for novel anti-cancer therapies.[1][2][3] This technical guide provides an in-depth overview of AXL gene expression across different cancer types, details key experimental methodologies for its analysis, and illustrates the core signaling pathways.

## **AXL Expression Across Various Cancer Types**

AXL is frequently overexpressed in a wide array of solid and hematological malignancies. This overexpression often correlates with a more aggressive tumor phenotype and poorer clinical outcomes.[4][5] Below are tables summarizing the quantitative data on AXL mRNA and protein expression in different cancer types.

## **Table 1: AXL mRNA Expression in Human Cancers**

This table summarizes AXL mRNA expression levels across various cancer types, primarily derived from The Cancer Genome Atlas (TCGA) data. The expression is shown in median protein-coding transcripts per million (pTPM).



Cancer Type	Median AXL mRNA Expression (pTPM)	Reference
Pancreatic Adenocarcinoma (PAAD)	High	[6]
Non-Small Cell Lung Cancer (NSCLC)	High	[6]
Skin Cutaneous Melanoma (SKCM)	High	[6]
Urothelial Carcinoma (UC)	Moderate	[6]
Ovarian Cancer (OV)	Moderate	[6][7]
Glioblastoma Multiforme (GBM)	Moderate to High	[8]
Mesothelioma	High	[9]
Head and Neck Squamous Cell Carcinoma	Moderate	[4]
Esophageal Carcinoma	Moderate	[4]
Renal Cell Carcinoma	Moderate	[4]
Colon Adenocarcinoma	Moderate	[4]
Breast Cancer	Varies by subtype (higher in triple-negative)	[10]
Prostate Cancer	Low to Moderate	[7]
Liver Hepatocellular Carcinoma (LIHC)	Moderate	[11]

Note: Expression levels are qualitative summaries based on reported data and can vary between studies and patient cohorts.



# **Table 2: AXL Protein Overexpression in Human Cancers** (Immunohistochemistry)

This table provides an overview of the frequency of AXL protein overexpression as determined by immunohistochemistry (IHC) in various tumor types.

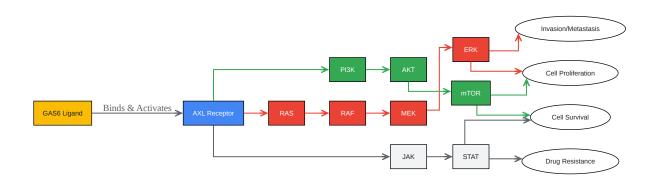
Cancer Type	Frequency of AXL Overexpression (%)	Reference
Pancreatic Ductal Adenocarcinoma (Stage II)	70%	[12][13]
Glioblastoma Multiforme (GBM)	55% (moderate to high)	[8]
Non-Small Cell Lung Cancer (Adenocarcinoma)	26.1% (high expression in EGFR-mutated)	[14]
Ovarian Cancer	Prognostic marker, variable expression	[4][7]
Breast Cancer	50-75%	[15]
Colon Cancer	Associated with poor prognosis	[4]
Renal Cell Carcinoma	Associated with poor prognosis	[4]
Esophageal Adenocarcinoma	Associated with poor prognosis	[4]
Head and Neck Squamous Cell Carcinoma	Associated with poor prognosis	[4]

## **AXL Signaling Pathway**

AXL signaling is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, triggering a cascade of downstream signaling pathways that promote cancer cell proliferation,



survival, migration, and invasion.[1][2][16] Key downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[16][17]



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**Caption:** AXL Signaling Pathway

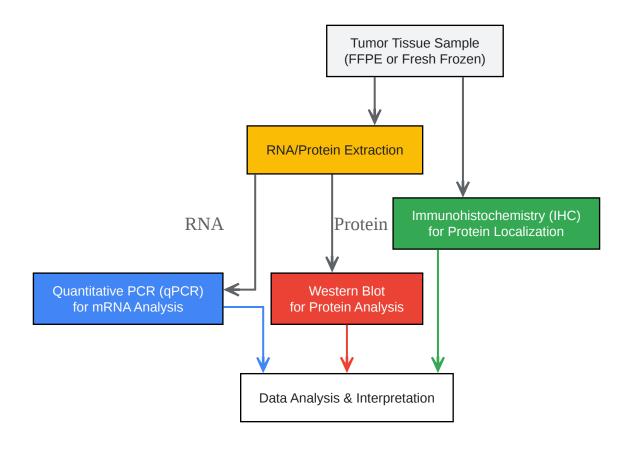
## **Experimental Protocols**

Accurate assessment of AXL expression is crucial for both research and clinical applications. Below are detailed protocols for common techniques used to measure AXL mRNA and protein levels.

## **Experimental Workflow for AXL Expression Analysis**

The following diagram illustrates a typical workflow for analyzing AXL expression in tumor samples, from sample acquisition to data analysis.





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Caption: AXL Expression Analysis Workflow

## Immunohistochemistry (IHC) for AXL Protein Detection in FFPE Tissues

This protocol outlines the steps for detecting AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### Materials:

- FFPE tissue sections on charged slides
- · Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water



- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking serum (e.g., normal goat serum)
- Primary antibody against AXL (e.g., anti-AXL rabbit polyclonal)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in antigen retrieval buffer.
  - Heat to 95-100°C for 20-30 minutes.
  - Allow to cool at room temperature for 20 minutes.
  - Rinse with wash buffer (e.g., PBS or TBS).



- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer.
- · Blocking:
  - Incubate with blocking serum for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Incubate with primary anti-AXL antibody at the recommended dilution overnight at 4°C.
- Secondary Antibody and Detection:
  - Rinse with wash buffer.
  - Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
  - Rinse with wash buffer.
  - Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
  - Rinse with wash buffer.
- Chromogenic Detection:
  - Incubate with DAB solution until the desired brown color develops.
  - Rinse with deionized water.
- · Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - Rinse with water.



- Dehydrate through graded ethanol and clear with xylene.
- Mount with a permanent mounting medium.

## Western Blot for AXL Protein Quantification

This protocol describes the detection and quantification of AXL protein in cell lysates or tissue homogenates.[18][19][20][21]

#### Materials:

- Cell or tissue samples
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- · Laemmli sample buffer
- SDS-PAGE gels
- · Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against AXL
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:



#### Sample Preparation:

- Lyse cells or homogenize tissue in ice-cold lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.

#### SDS-PAGE:

- Mix 20-40 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto an SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.

#### • Protein Transfer:

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
- · Blocking and Antibody Incubation:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.
  - Wash the membrane with TBST (3 changes, 5 minutes each).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST (3 changes, 5 minutes each).

#### Detection:

- Incubate the membrane with chemiluminescent substrate.
- Capture the signal using an imaging system.



Quantify band intensities using appropriate software.

# Quantitative Real-Time PCR (qPCR) for AXL mRNA Expression

This protocol details the measurement of AXL mRNA levels.[5][22]

#### Materials:

- Cell or tissue samples
- RNA extraction kit
- DNase I
- · Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- AXL-specific primers (Forward and Reverse)
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- RNA Extraction and DNase Treatment:
  - Extract total RNA from samples using a commercial kit.
  - Treat with DNase I to remove contaminating genomic DNA.
  - · Assess RNA quality and quantity.
- Reverse Transcription:
  - Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.



#### qPCR:

- Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and AXL or housekeeping gene primers.
- Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for AXL and the housekeeping gene.
  - Calculate the relative expression of AXL using the  $\Delta\Delta$ Ct method.

#### **AXL Primer Example:**

- Forward: 5'-GCAACCTTCACCTACCGAGTTC-3'[22]
- Reverse: 5'-GGCCAACATGGTGAAACCCT-3'[22]

## Conclusion

The overexpression of AXL is a common feature in a multitude of cancers and is intricately linked with aggressive disease and poor prognosis. As a key driver of tumor progression and therapy resistance, AXL represents a high-priority target for cancer drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to further elucidate the role of AXL in cancer and to develop novel AXL-targeted therapies. Accurate and reproducible measurement of AXL expression is paramount for patient stratification and for monitoring treatment response in clinical trials.

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